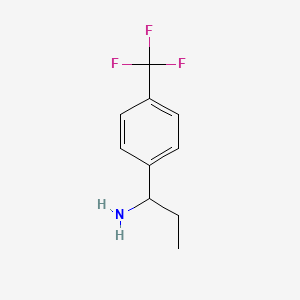

1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Description

The exact mass of the compound 1-(4-(Trifluoromethyl)phenyl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-(Trifluoromethyl)phenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Trifluoromethyl)phenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOETTZCHIABKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593490 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439811-20-8, 885276-54-0 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-(4-(trifluoromethyl)phenyl)propan-1-amine

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Introduction: Unveiling a Key Pharmaceutical Building Block

In the landscape of modern medicinal chemistry, fluorinated compounds have carved out a significant niche, offering unique properties that enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Among these, 1-(4-(trifluoromethyl)phenyl)propan-1-amine stands out as a critical intermediate. Its structure, featuring a chiral amine center adjacent to a trifluoromethyl-substituted phenyl ring, makes it a versatile building block for a range of centrally active agents[1]. This guide provides a comprehensive analysis of its core physicochemical properties, offering researchers and drug development professionals the foundational knowledge required for its effective application in synthesis, formulation, and analytical development. We will delve into not just the what, but the why, exploring the causal relationships between the molecule's structure and its empirical characteristics, and providing robust, field-proven protocols for its characterization.

Section 1: Core Physicochemical Identity and Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. These parameters govern its reactivity, solubility, and pharmacokinetic behavior.

Molecular Structure and Identification

The identity of 1-(4-(trifluoromethyl)phenyl)propan-1-amine is established by its unique combination of a propyl-amine chain and a benzene ring substituted with a trifluoromethyl group at the para-position.

-

Diagram of Molecular Structure and Key Functional Groups

Caption: Molecular structure highlighting key functional groups.

The data below has been consolidated from various chemical suppliers and databases.

| Parameter | Value | Source(s) |

| Chemical Name | 1-(4-(Trifluoromethyl)phenyl)propan-1-amine | [2][3] |

| Synonym(s) | 1-[4-(trifluoromethyl)phenyl]propylamine | [3][4] |

| CAS Number | 885276-54-0 | [2][3] |

| Molecular Formula | C₁₀H₁₂F₃N | [2][5] |

| Molecular Weight | 203.21 g/mol | [3] |

| Physical Form | Clear Liquid | [3][4] |

| Purity | Typically ≥97% | [3] |

Core Physicochemical Data

While extensive peer-reviewed data is not publicly available, the following represents the best available information from commercial suppliers and predictive models.

| Property | Value | Comments & Rationale |

| Melting Point | Not Available | As a liquid at room temperature, the melting point is below ambient conditions. |

| Boiling Point | Predicted: ~225 °C | A predicted value for the similar compound 1-(4-(trifluoromethoxy)phenyl)propan-1-amine is 224.9±40.0 °C[1][6]. The strong electron-withdrawing nature of the CF₃ group and the amine's capacity for hydrogen bonding suggest a relatively high boiling point. |

| Solubility | Data not available | Expected to be soluble in common organic solvents (e.g., methanol, chloroform, ethyl acetate). Aqueous solubility is likely low but will increase significantly at acidic pH due to the protonation of the basic amine group. |

| pKa | Predicted: ~8.5 - 9.5 | No experimental value is published. The pKa of an amine is a measure of the acidity of its conjugate acid. The electron-withdrawing trifluoromethyl group is expected to decrease the basicity of the amine (lower the pKa) compared to an unsubstituted analogue (e.g., 1-phenylpropan-1-amine) by pulling electron density away from the nitrogen atom. |

Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the molecule. The key features expected in each type of spectrum are dictated by the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum will be complex. Key expected signals include:

-

Aromatic Protons: Two distinct signals (likely doublets) in the aromatic region (~7.2-7.6 ppm) corresponding to the AA'BB' system of the para-substituted benzene ring.

-

Methine Proton (-CH-N): A multiplet coupled to the adjacent methylene protons and the amine protons. Its chemical shift will be downfield due to the adjacent nitrogen and aromatic ring.

-

Methylene Protons (-CH₂-): A complex multiplet due to diastereotopicity and coupling to both the methine and methyl protons.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

-

Methyl Protons (-CH₃): A triplet at the most upfield position.

-

-

¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon environment. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single, sharp singlet is expected, as all three fluorine atoms in the CF₃ group are chemically equivalent[7]. Its chemical shift provides confirmation of the trifluoromethyl group's electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

-

N-H Stretch: A characteristic medium-intensity doublet around 3300-3400 cm⁻¹ is expected for the primary amine.

-

C-F Stretch: Strong, intense absorbance bands in the 1100-1350 cm⁻¹ region are definitive for the C-F bonds of the trifluoromethyl group.

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the compound's identity.

-

Molecular Ion Peak ([M]⁺): In Electron Ionization (EI-MS), a peak at m/z = 203 would confirm the molecular weight.

-

Key Fragments: The most prominent fragment would likely arise from the benzylic cleavage, resulting in the loss of an ethyl group to form a stable iminium ion.

Section 3: Analytical Methodologies

The following protocols are standardized, self-validating systems for assessing the critical .

Protocol 3.1: Determination of pKa by Potentiometric Titration

Rationale: The pKa is a critical parameter for drug development, influencing a molecule's solubility, lipophilicity, and receptor interaction at physiological pH. Potentiometric titration is a robust and direct method for its determination. The choice of a co-solvent system (e.g., methanol/water) is necessary due to the limited aqueous solubility of the free base.

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 20-25 mg of 1-(4-(trifluoromethyl)phenyl)propan-1-amine and dissolve it in 50 mL of a 50:50 (v/v) methanol/water solution.

-

Instrumentation Setup: Calibrate a pH meter using at least two standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

-

Titration: Place the pH electrode in the stirred analyte solution. Add standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the inflection point of the titration curve.

-

Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot).

-

pKa Calculation: The pKa is equal to the pH value at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.

-

Trustworthiness Check: Repeat the titration at least twice. The resulting pKa values should agree within ±0.1 units.

Protocol 3.2: Purity Assessment by Gas Chromatography (GC)

Rationale: Gas chromatography is an ideal method for assessing the purity of volatile and thermally stable compounds like this amine. A Flame Ionization Detector (FID) is suitable for general-purpose purity analysis, while a Nitrogen-Phosphorus Detector (NPD) would offer enhanced sensitivity and selectivity for this nitrogen-containing compound[8].

Caption: Workflow for purity analysis by Gas Chromatography.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of the amine at approximately 1 mg/mL in a suitable solvent like ethyl acetate or dichloromethane.

-

Instrument Parameters (Example):

-

Injector: Split/splitless, 250 °C.

-

Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program must be optimized to ensure good separation from any potential impurities.

-

Detector: FID at 280 °C.

-

-

Analysis: Inject 1 µL of the prepared sample.

-

Data Interpretation: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

-

Self-Validation: The method is validated by demonstrating baseline separation of the main peak from any impurity peaks. Injection of a blank solvent run should show no interfering peaks.

Section 4: Significance in Drug Development

The specific combination of functional groups in 1-(4-(trifluoromethyl)phenyl)propan-1-amine imparts properties that are highly desirable in medicinal chemistry.

-

The Role of the Trifluoromethyl Group: The -CF₃ group is a bioisostere of a methyl or ethyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature lowers the pKa of the proximal amine, reducing its basicity. This can be critical for avoiding off-target interactions (e.g., with hERG channels) and fine-tuning a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the -CF₃ group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes[9].

-

Chirality and Stereoselectivity: The molecule possesses a chiral center at the carbon bearing the amine group. In drug development, it is common for one enantiomer to have significantly higher desired activity and/or a better safety profile than the other. Therefore, this compound serves as a precursor to stereochemically pure active pharmaceutical ingredients (APIs). The (S)- and (R)-enantiomers are available commercially, enabling stereoselective synthesis[5][10].

-

Structural Analogy to Known Pharmacophores: The phenethylamine scaffold is a well-known pharmacophore present in a vast array of psychoactive compounds and other drugs[11]. This molecule provides a fluorinated variant of this core structure, allowing chemists to explore new chemical space and develop novel intellectual property. It is structurally related to precursors used in the synthesis of important drugs like fluoxetine, which also features a trifluoromethylphenyl moiety[12][13].

Conclusion

1-(4-(Trifluoromethyl)phenyl)propan-1-amine is more than just a chemical intermediate; it is a carefully designed building block that leverages the unique properties of fluorine to enable the synthesis of advanced pharmaceutical agents. Its key physicochemical characteristics—a liquid state, moderate basicity tuned by the trifluoromethyl group, and a chiral center—make it a versatile tool for medicinal chemists. The analytical protocols detailed herein provide a robust framework for ensuring its quality and consistency, which is paramount in the highly regulated environment of drug development. A thorough understanding of these properties is the first and most critical step in harnessing its full potential to create the next generation of therapeutics.

References

- 001CHEMICAL. 1-(4-(Trifluoromethyl)phenyl)propan-1-amine.

- Lead Sciences. (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine.

- Toronto Research Chemicals. 1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride.

- Sigma-Aldrich. 1-(4-(Trifluoromethyl)phenyl)propan-1-amine.

- MySkinRecipes. 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine.

- Sigma-Aldrich. 1-(4-(Trifluoromethyl)phenyl)propan-1-amine | 885276-54-0.

- PubChem. N-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine.

- Molecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Chair of Analytical Chemistry. pKa values bases.

- ChemicalBook. 1-[4-(TRIFLUOROMETHOXY)PHENYL]PROPAN-1-AMINE CAS 130339-50-3.

- BLDpharm. (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine.

- Google Patents. Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.

- CymitQuimica. 1-[4-(Trifluoromethyl)phenyl]propylamine.

- NIH. Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid.

- EPA. Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater.

- Wikipedia. Fluoxetine.

- Wikipedia. 2,5-Dimethoxy-4-methylamphetamine.

Sources

- 1. 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine [myskinrecipes.com]

- 2. 001chemical.com [001chemical.com]

- 3. 1-(4-(Trifluoromethyl)phenyl)propan-1-amine | 885276-54-0 [sigmaaldrich.com]

- 4. 1-[4-(Trifluoromethyl)phenyl]propylamine | CymitQuimica [cymitquimica.com]

- 5. (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine - Lead Sciences [lead-sciences.com]

- 6. 1-[4-(TRIFLUOROMETHOXY)PHENYL]PROPAN-1-AMINE CAS#: 130339-50-3 [m.chemicalbook.com]

- 7. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. jelsciences.com [jelsciences.com]

- 10. 439811-20-8|(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine|BLD Pharm [bldpharm.com]

- 11. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 12. WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof - Google Patents [patents.google.com]

- 13. Fluoxetine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)propan-1-amine (CAS Number 885276-54-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-(trifluoromethyl)phenyl)propan-1-amine, a fluorinated amine of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent compounds.[1] This document details the probable synthetic route to this primary amine via reductive amination of its corresponding propiophenone precursor. Furthermore, it outlines a systematic approach to its analytical characterization, including spectroscopic and chromatographic techniques. While specific experimental data for this compound is not widely published, this guide offers robust, field-proven protocols and predicted data based on closely related analogues to empower researchers in its synthesis and application.

Introduction and Significance

1-(4-(Trifluoromethyl)phenyl)propan-1-amine (also known as α-ethyl-4-(trifluoromethyl)benzenemethanamine) is a primary amine with a chiral center at the benzylic position. Its molecular structure is of particular interest to the pharmaceutical and agrochemical industries.[2] The trifluoromethylphenyl moiety is a common feature in many active pharmaceutical ingredients, contributing to improved pharmacokinetic and pharmacodynamic properties. The amine functional group serves as a versatile handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.

Table 1: Physicochemical Properties of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

| Property | Value | Source |

| CAS Number | 885276-54-0 | [3] |

| Molecular Formula | C₁₀H₁₂F₃N | [3] |

| Molecular Weight | 203.20 g/mol | [3] |

| Appearance | Likely a liquid | Inferred from similar compounds |

| Purity | Typically ≥98% | [3] |

| Storage | 2-8°C, under inert atmosphere | Supplier Data |

Synthesis Pathway: Reductive Amination

The most direct and widely applicable method for the synthesis of 1-(4-(trifluoromethyl)phenyl)propan-1-amine is the reductive amination of the corresponding ketone, 1-(4-(trifluoromethyl)phenyl)propan-1-one.[4][5] This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, followed by in-situ reduction to the desired primary amine.[6]

Caption: Reductive amination workflow for the synthesis of the target amine.

Causality of Experimental Choices

The choice of reagents and conditions for reductive amination is critical for achieving high yield and purity.

-

Ammonia Source: Ammonium acetate is often preferred as it provides both ammonia and a mild acidic catalyst to promote imine formation.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that is stable in weakly acidic conditions, making it ideal for one-pot reductive aminations.[4] It selectively reduces the imine in the presence of the ketone.

-

Solvent: A protic solvent like methanol or ethanol is typically used to dissolve the reactants and facilitate the reaction.

Detailed Experimental Protocol (Adapted from a similar synthesis[7])

Materials:

-

1-(4-(Trifluoromethyl)phenyl)propan-1-one

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1-(4-(trifluoromethyl)phenyl)propan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Carefully add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by the slow addition of 1 M HCl at 0°C until the pH is acidic.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add water to the residue and wash with diethyl ether to remove any unreacted ketone.

-

Basify the aqueous layer with a saturated solution of sodium bicarbonate until the pH is >9.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-(trifluoromethyl)phenyl)propan-1-amine.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following sections outline the expected results from various analytical techniques, based on data from analogous compounds.

Caption: Logical workflow for the analytical characterization of the target amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the target molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, methylene, and methyl protons. The aromatic protons will likely appear as two doublets in the range of δ 7.4-7.7 ppm, characteristic of a para-substituted benzene ring.[7] The methine proton (CH-NH₂) will be a triplet around δ 4.0-4.5 ppm. The methylene protons (CH₂) will present as a multiplet, and the terminal methyl group (CH₃) will be a triplet.

-

¹³C NMR: The carbon NMR will show signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The benzylic carbon (CH-NH₂) will resonate around δ 50-60 ppm.

-

¹⁹F NMR: A single, sharp signal is expected for the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 1-(4-(trifluoromethyl)phenyl)propan-1-amine, the expected molecular ion peak [M+H]⁺ would be at m/z 204.09.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

N-H stretch: A broad signal in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretch: Signals around 2800-3000 cm⁻¹ for aliphatic C-H bonds.

-

C-F stretch: Strong absorption bands in the range of 1000-1350 cm⁻¹ for the trifluoromethyl group.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of pharmaceutical intermediates.[8] A reversed-phase HPLC method is suitable for this compound. Since primary amines can have poor chromophores, derivatization is often employed to enhance UV detection.[9]

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Protocol for HPLC Sample Preparation:

-

Accurately weigh approximately 10 mg of the amine and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions to prepare working standards of appropriate concentrations.

-

Filter the samples through a 0.45 µm syringe filter before injection.

Safety and Handling

1-(4-(Trifluoromethyl)phenyl)propan-1-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for similar compounds like 4-(trifluoromethyl)benzylamine, it may cause skin and eye irritation.[10]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 1-(4-(trifluoromethyl)phenyl)propan-1-amine. By leveraging established methodologies for reductive amination and standard analytical techniques, researchers can confidently produce and validate this valuable building block for applications in drug discovery and development. The provided protocols, while based on analogous compounds, offer a robust starting point for laboratory work, enabling the exploration of the unique properties conferred by the trifluoromethylphenylpropylamine scaffold.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN105152886A - Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Google Patents [patents.google.com]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jocpr.com [jocpr.com]

- 7. books.rsc.org [books.rsc.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(4-(trifluoromethyl)phenyl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, a key building block in medicinal chemistry and drug discovery. The document details the predominant synthetic strategies, including the rationale behind the chosen methodologies, step-by-step experimental protocols, and in-depth characterization of the target molecule and its intermediates. The guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both theoretical insights and practical, actionable laboratory procedures.

Introduction

1-(4-(trifluoromethyl)phenyl)propan-1-amine and its hydrochloride salt are valuable intermediates in the synthesis of various pharmacologically active compounds. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on a robust and widely applicable synthetic route, proceeding through a Henry (nitroaldol) reaction followed by reduction and subsequent salt formation.

Strategic Approach to Synthesis

The synthesis of 1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is most effectively approached through a multi-step sequence that begins with commercially available starting materials. The core of this strategy involves the formation of a carbon-carbon bond to construct the propanamine backbone, followed by the introduction of the amine functionality and final conversion to the stable hydrochloride salt.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the C-N bond, pointing to a precursor amine. This amine can be derived from the reduction of a corresponding nitro compound, which in turn can be synthesized via a Henry reaction between 4-(trifluoromethyl)benzaldehyde and nitroethane. This approach is advantageous due to the accessibility of the starting materials and the reliability of the involved chemical transformations.

Chosen Synthetic Pathway

The chosen pathway, as detailed in this guide, comprises three main stages:

-

Henry Reaction: The base-catalyzed condensation of 4-(trifluoromethyl)benzaldehyde with nitroethane to yield 1-(4-(trifluoromethyl)phenyl)-2-nitropropan-1-ol.

-

Reduction of the Nitroalkene: The intermediate nitro alcohol is readily dehydrated to the corresponding nitroalkene, which then undergoes catalytic hydrogenation to afford the primary amine, 1-(4-(trifluoromethyl)phenyl)propan-1-amine.

-

Hydrochloride Salt Formation: The final step involves the reaction of the free amine with hydrochloric acid to produce the stable and more easily handled hydrochloride salt.

This pathway is selected for its efficiency, scalability, and the well-documented nature of each transformation.

Experimental Protocols

Materials and Instrumentation

Materials:

-

4-(Trifluoromethyl)benzaldehyde

-

Nitroethane

-

A base catalyst (e.g., triethylamine, sodium hydroxide)

-

A suitable solvent for the Henry reaction (e.g., methanol, ethanol)

-

Dehydrating agent (e.g., acetic anhydride, sodium bisulfate)

-

Reducing agent and catalyst (e.g., H2 gas with Palladium on carbon (Pd/C), Lithium aluminum hydride (LAH))

-

Solvent for reduction (e.g., ethanol, tetrahydrofuran)

-

Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

-

Anhydrous solvents for workup and purification (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Instrumentation:

-

Standard laboratory glassware

-

Magnetic stirrer with heating capabilities

-

Apparatus for inert atmosphere reactions (e.g., Schlenk line)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Infrared (IR) spectrometer

-

Melting point apparatus

PART 1: Synthesis of 1-(4-(trifluoromethyl)phenyl)-2-nitropropan-1-ol (Henry Reaction)

The Henry reaction is a classic C-C bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2]

Protocol 1: Base-Catalyzed Henry Reaction

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Addition of Reagents: To this solution, add nitroethane (1.2 eq). Cool the mixture in an ice bath.

-

Catalyst Addition: Slowly add a catalytic amount of a base, such as triethylamine (0.1 eq) or a dilute aqueous solution of sodium hydroxide. The choice of base can influence the reaction rate and selectivity.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-(4-(trifluoromethyl)phenyl)-2-nitropropan-1-ol[3], can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of a slight excess of nitroethane ensures the complete consumption of the more valuable aldehyde.

-

A catalytic amount of base is sufficient to deprotonate the nitroalkane and initiate the reaction without promoting significant side reactions.[2]

-

The reaction is typically run at or below room temperature to control the exothermic nature of the reaction and improve diastereoselectivity.

PART 2: Synthesis of 1-(4-(trifluoromethyl)phenyl)propan-1-amine

The conversion of the nitro group to an amine is a crucial step. This is typically achieved through the reduction of the nitroalkene derived from the dehydration of the nitro alcohol.

Protocol 2: Dehydration and Catalytic Hydrogenation

-

Dehydration: The crude 1-(4-(trifluoromethyl)phenyl)-2-nitropropan-1-ol can be dehydrated to 1-(4-(trifluoromethyl)phenyl)-2-nitroprop-1-ene by heating with a dehydrating agent like acetic anhydride or sodium bisulfate. The nitroalkene is often used in the next step without extensive purification.

-

Catalytic Hydrogenation:

-

Reaction Setup: Dissolve the crude 1-(4-(trifluoromethyl)phenyl)-2-nitroprop-1-ene in a solvent like ethanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: The vessel is then placed under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously.

-

Monitoring: The reaction progress is monitored by TLC or by observing the cessation of hydrogen uptake.

-

-

Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude 1-(4-(trifluoromethyl)phenyl)propan-1-amine.[4]

Alternative Reduction Method:

For laboratory-scale synthesis, Lithium aluminum hydride (LAH) is a powerful reducing agent that can directly reduce the nitro group to an amine. This method avoids the need for a separate dehydration step. However, it requires strictly anhydrous conditions and careful handling due to its high reactivity.

Causality Behind Experimental Choices:

-

Catalytic hydrogenation is a clean and efficient method for reducing both the double bond of the nitroalkene and the nitro group to an amine.[5]

-

Palladium on carbon is a widely used and effective catalyst for this type of transformation.

-

Filtration through Celite is essential for the complete removal of the heterogeneous catalyst.

PART 3: Synthesis of 1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

The final step is the conversion of the free amine to its hydrochloride salt, which is generally a more stable, crystalline solid that is easier to handle and purify.

Protocol 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude 1-(4-(trifluoromethyl)phenyl)propan-1-amine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred amine solution.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid.

-

Isolation and Purification: The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride.[6] Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification if necessary.

Causality Behind Experimental Choices:

-

The use of anhydrous solvents is crucial to prevent the introduction of water, which can affect the crystallinity and handling of the hydrochloride salt.[7]

-

Slow addition of the acid allows for controlled precipitation and the formation of a more crystalline product.

-

Converting the amine to its hydrochloride salt improves its stability and water solubility, which is often desirable for pharmaceutical applications.[8]

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1-(4-(trifluoromethyl)phenyl)propan-1-amine | C10H12F3N | 203.21 | Liquid |

| 1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride | C10H13ClF3N | 239.67 | White to off-white solid |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of the final product would be expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the amine, the methylene protons of the ethyl group, and the methyl protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR would show distinct signals for the trifluoromethyl carbon, the aromatic carbons, and the aliphatic carbons of the propanamine chain.

-

IR Spectroscopy: The IR spectrum of the free amine would exhibit characteristic N-H stretching bands. In the hydrochloride salt, these bands would be shifted and broadened due to the formation of the ammonium salt.

Logical and Experimental Workflow

Caption: Synthetic workflow for 1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride.

Conclusion

The synthesis of 1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride presented in this guide offers a reliable and efficient route for obtaining this valuable chemical intermediate. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce this compound in a laboratory setting. The strategic use of the Henry reaction followed by reduction and salt formation provides a robust platform for accessing this and structurally related compounds for applications in drug discovery and development.

References

-

MDPI. (2021, October 8). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Retrieved from [Link]

-

ResearchGate. (2012, July 25). How to make a salt of a novel compound? Retrieved from [Link]

-

Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitroaldol reaction of benzaldehyde with nitroethane using various alkali metal fluorides. Retrieved from [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

-

Organic Reactions. (n.d.). THE LEUCKART REACTION. Retrieved from [Link]

-

PubMed Central. (n.d.). 1-(4-Aminophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one. Retrieved from [Link]

-

PubMed Central. (n.d.). (1R,2S)-2-Nitro-1-(4-nitrophenyl)propanol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine. Retrieved from [Link]

-

PubMed. (n.d.). Reduction of nitroolefin using microorganisms. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitro-1-[4-(trifluoromethyl)phenyl]propan-1-ol. Retrieved from [Link]

-

National Institutes of Health. (2024, September 30). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]

-

ACS Publications. (n.d.). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Retrieved from [Link]

-

Frontiers. (2024, May 9). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrochloride. Retrieved from [Link]

-

LambdaSyn. (n.d.). Synthesis of 1-Phenyl-2-nitropropanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of compound 1 as HCl salt. Retrieved from [Link]

-

SYNTHETIKA. (n.d.). 4-Fluoro-P2NP | 4F-P2NP | 1-(4-Fluorophenyl)-2-nitropropene. Retrieved from [Link]

-

MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenyl-2-nitropropene. Retrieved from [Link]

- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.

-

ResearchGate. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Journal of Materials Chemistry A (RSC Publishing). (n.d.). Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires. Retrieved from [Link]

- Google Patents. (n.d.). US5750802A - (1R*, 2S)-1-phenyl-2-nitroalcohols and method for producing same.

- Google Patents. (n.d.). US3079435A - Catalytic hydrogenation of nitrophenol.

-

Semantic Scholar. (n.d.). [PDF] STUDIES ON THE LEUCKART REACTION. Retrieved from [Link]

-

Dreamer, Hive Novel Discourse. (n.d.). Problems Reducing Phenyl-2-Nitropropene To P2P. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Efficient One-Pot Hydrogenation and Acetylation of 4-Nitrophenol for Selective Synthesis of 4-Aminophenol and Paracetamol Employ. Retrieved from [Link]

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Henry Reaction [organic-chemistry.org]

- 3. 2-Nitro-1-[4-(trifluoromethyl)phenyl]propan-1-ol | C10H10F3NO3 | CID 10444737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-(Trifluoromethyl)phenyl)propan-1-amine | 885276-54-0 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. researchgate.net [researchgate.net]

- 8. Hydrochloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine

Introduction

(R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine is a chiral amine of significant interest in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1] The specific stereochemistry of the amine is often crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides an in-depth overview of the primary synthetic strategies for obtaining this valuable compound in high enantiomeric purity, intended for researchers, scientists, and professionals in drug development.

Strategic Approaches to Enantioselective Synthesis

The synthesis of (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine presents the key challenge of controlling the stereochemistry at the benzylic carbon. The main strategies to achieve this are:

-

Asymmetric Reductive Amination: A highly versatile and widely used method for synthesizing chiral amines.[2] This can be achieved through two main pathways:

-

Diastereoselective Reductive Amination using a Chiral Auxiliary: This involves the reaction of the corresponding ketone, 4-(trifluoromethyl)propiophenone, with a chiral amine to form a chiral imine, which is then reduced.

-

Enantioselective Reduction of an Achiral Imine: This involves the formation of an achiral imine from 4-(trifluoromethyl)propiophenone and an ammonia source, followed by reduction with a chiral catalyst.

-

-

Biocatalytic Asymmetric Amination: A green and highly selective approach that utilizes enzymes, such as transaminases, to directly convert the prochiral ketone into the desired chiral amine with high enantiomeric excess.[3][4]

-

Classical Resolution of a Racemic Mixture: This involves the synthesis of the racemic amine followed by separation of the enantiomers, typically by forming diastereomeric salts with a chiral resolving agent.[5]

This guide will delve into the practical execution of these strategies, providing theoretical background and detailed experimental protocols.

Asymmetric Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by reduction.[2][6] To achieve enantioselectivity, a chiral element must be introduced.

Mechanism of Reductive Amination

The general mechanism involves two key steps:

-

Imine Formation: The carbonyl group of the ketone reacts with an amine to form a hemiaminal intermediate, which then dehydrates to form an imine.

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond.

Caption: General workflow of reductive amination.

Enantioselective Reduction of an N-Protected Imine

A powerful strategy involves the asymmetric reduction of a prochiral imine using a chiral catalyst. This approach avoids the use of stoichiometric chiral auxiliaries.

Core Principle: The prochiral imine, formed from 4-(trifluoromethyl)propiophenone and a suitable nitrogen source (e.g., benzylamine), is reduced using a chiral catalyst and a hydride source. The chiral environment of the catalyst directs the hydride addition to one face of the imine, leading to the preferential formation of one enantiomer.

A notable example of a catalyst for such transformations is a BINOL-derived boro-phosphate, which has been shown to be effective for the enantioselective reduction of α-trifluoromethylated imines.[7]

Experimental Protocol: Asymmetric Reduction of an Imine

Step 1: Synthesis of the N-benzyl imine of 4-(trifluoromethyl)propiophenone

-

To a solution of 4-(trifluoromethyl)propiophenone (1.0 eq) in toluene, add benzylamine (1.1 eq).

-

Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Step 2: Asymmetric Reduction

-

In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a BINOL-derived boro-phosphate, ~5 mol%) in a suitable solvent such as cyclopentane.[7]

-

Add the N-benzyl imine (1.0 eq).

-

Cool the mixture to the optimized temperature (e.g., 0 °C).

-

Slowly add the reducing agent, such as catecholborane (1.5 eq).[7]

-

Stir the reaction at this temperature and monitor its progress by chiral HPLC.

-

Upon completion, quench the reaction carefully with methanol.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the product by column chromatography.

-

The N-benzyl protecting group can be removed by hydrogenolysis (e.g., H₂, Pd/C) to yield the final product.

| Parameter | Typical Value | Source |

| Catalyst Loading | 5-10 mol% | [7] |

| Temperature | 0 °C to room temp. | [7] |

| Solvent | Cyclopentane, Toluene | [7] |

| Typical Yield | 80-95% | [7] |

| Enantiomeric Excess | >90% | [7] |

Biocatalytic Asymmetric Amination

Biocatalysis offers a highly efficient and environmentally friendly alternative to traditional chemical methods for the synthesis of chiral amines. Transaminases (TAs) are particularly well-suited for this purpose, as they can catalyze the asymmetric amination of prochiral ketones with high enantioselectivity.[4][8]

Core Principle: A transaminase enzyme transfers an amino group from an amino donor (e.g., isopropylamine, L-alanine) to the ketone substrate, 4-(trifluoromethyl)propiophenone, to produce the desired (R)-chiral amine. The enzyme's active site provides a chiral environment that dictates the stereochemistry of the product.

Caption: Biocatalytic amination using a transaminase.

Experimental Protocol: Transaminase-Mediated Asymmetric Amination

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

-

Add the amino donor, such as isopropylamine, in excess.

-

Add pyridoxal 5'-phosphate (PLP) cofactor.

-

Add the 4-(trifluoromethyl)propiophenone substrate. A co-solvent like DMSO may be used to improve solubility.

-

Initiate the reaction by adding the (R)-selective transaminase enzyme (as a whole-cell lysate or purified enzyme).

-

Reaction Conditions: Maintain the reaction at an optimal temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitoring: Monitor the conversion and enantiomeric excess by chiral GC or HPLC.

-

Work-up: Once the reaction reaches completion, acidify the mixture to protonate the amine product.

-

Extract with an organic solvent to remove unreacted ketone.

-

Product Isolation: Basify the aqueous layer to deprotonate the amine and extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Further purification can be achieved by distillation or crystallization of a salt.

| Parameter | Typical Value | Source |

| pH | 7.0-8.5 | [9] |

| Temperature | 30-65 °C | [9] |

| Amino Donor | Isopropylamine, L-Alanine | [9] |

| Typical Yield | >90% | [9] |

| Enantiomeric Excess | >99% | [9] |

Chiral Resolution of Racemic 1-(4-(trifluoromethyl)phenyl)propan-1-amine

Chiral resolution is a classical method for separating enantiomers from a racemic mixture.[5] For amines, this is commonly achieved by forming diastereomeric salts with a chiral acid. The different physical properties of the diastereomers, such as solubility, allow for their separation by fractional crystallization.[10][11]

Core Principle: The racemic amine is reacted with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid). This forms a pair of diastereomeric salts. One of these salts is typically less soluble in a given solvent and will crystallize out, allowing for its separation by filtration. The desired enantiomer of the amine is then liberated from the purified diastereomeric salt by treatment with a base.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution with (+)-Tartaric Acid

Step 1: Synthesis of Racemic 1-(4-(trifluoromethyl)phenyl)propan-1-amine

The racemic amine can be synthesized by standard reductive amination of 4-(trifluoromethyl)propiophenone with ammonia, followed by reduction with a non-chiral reducing agent like sodium borohydride.[2]

Step 2: Diastereomeric Salt Formation and Crystallization

-

Dissolve the racemic amine (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

-

Allow the crystallization to proceed for several hours to overnight.

Step 3: Isolation and Purification of the Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove the more soluble diastereomer.

-

The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC.

-

If necessary, the salt can be recrystallized to improve its diastereomeric purity.

Step 4: Liberation of the Free (R)-Amine

-

Suspend the purified diastereomeric salt in water.

-

Add a strong base, such as 10% aqueous sodium hydroxide, until the pH is basic and the salt has fully dissolved.

-

Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine.

| Parameter | Typical Value | Source |

| Resolving Agent | (+)-Tartaric Acid | [10][12] |

| Solvent | Methanol, Ethanol | [12] |

| Theoretical Max. Yield | 50% | [5] |

| Enantiomeric Excess | >98% (after recrystallization) | [13] |

Conclusion

The synthesis of (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine can be effectively achieved through several strategic approaches. For large-scale, environmentally friendly, and highly selective production, biocatalytic asymmetric amination using a transaminase stands out as the premier choice, often providing near-perfect enantioselectivity and high yields. Asymmetric reductive amination using a chiral catalyst offers a versatile and efficient chemical alternative. While the classical resolution of the racemic amine is a well-established method, its theoretical maximum yield of 50% makes it less atom-economical, though it remains a viable option, particularly at the laboratory scale. The choice of method will ultimately depend on factors such as scale, cost, available resources, and the desired level of purity.

References

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Available at: [Link]

-

MySkinRecipes. 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine. Available at: [Link]

-

MDPI. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Available at: [Link]

-

PubMed Central (PMC). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Available at: [Link]

-

ACS Publications. (2020). Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. Available at: [Link]

- Google Patents. (2016). Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

ResearchGate. (2015). High-Yield Biocatalytic Amination Reactions in Organic Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Available at: [Link]

-

PubMed Central (PMC). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Available at: [Link]

- Google Patents. (1994). Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

-

ResearchGate. The reaction scheme in the reductive amination of propiophenone with.... Available at: [Link]

-

Organic Chemistry Portal. Catalytic Asymmetric Reduction of α-Trifluoromethylated Imines with Catecholborane by BINOL-Derived Boro-phosphates. Available at: [Link]

-

ACS Publications. (2023). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. Available at: [Link]

-

Royal Society of Chemistry. (2017). Transaminase biocatalysis: optimization and application. Available at: [Link]

-

YouTube. (2023). Reductive Amination. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

-

Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. Available at: [Link]

-

Royal Society of Chemistry. Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. Available at: [Link]

-

Wikipedia. Chiral resolution. Available at: [Link]

-

University of Greifswald. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. Available at: [Link]

-

PubMed. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Available at: [Link]

-

ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Available at: [Link]

-

Organic Chemistry Reactions. Reductive Amination - Common Conditions. Available at: [Link]

-

Frontiers. Protein engineering of amine transaminases. Available at: [Link]

Sources

- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Catalytic Asymmetric Reduction of α-Trifluoromethylated Imines with Catecholborane by BINOL-Derived Boro-phosphates [organic-chemistry.org]

- 8. Frontiers | Protein engineering of amine transaminases [frontiersin.org]

- 9. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine | MDPI [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

(S)-1-(4-(trifluoromethyl)phenyl)propan-1-amine synthesis

An In-depth Technical Guide to the Synthesis of (S)-1-(4-(trifluoromethyl)phenyl)propan-1-amine

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of a Chiral Fluorinated Amine

(S)-1-(4-(trifluoromethyl)phenyl)propan-1-amine is a chiral primary amine that serves as a crucial building block in modern medicinal chemistry and drug development.[1] Its structure is notable for two key features: the chiral center at the C1 position of the propane chain and the trifluoromethyl (CF₃) group on the phenyl ring. The trifluoromethyl group is a highly sought-after motif in pharmaceutical design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2]

The synthesis of enantiomerically pure chiral amines is a foundational challenge in organic chemistry.[3][4] For compounds like (S)-1-(4-(trifluoromethyl)phenyl)propan-1-amine, controlling the stereochemistry is paramount, as different enantiomers of a drug can have vastly different pharmacological activities, with one being therapeutic while the other could be inactive or even harmful. This guide provides a comprehensive overview of robust and scalable strategies for the stereoselective synthesis of this valuable compound, intended for researchers and professionals in the field.

Strategic Approaches to Asymmetric Synthesis

The creation of the single (S)-enantiomer can be approached through several distinct strategies. Each method offers a unique set of advantages concerning efficiency, scalability, and stereocontrol. We will explore three principal pathways:

-

Asymmetric Reductive Amination: A direct and atom-economical method converting a prochiral ketone into the chiral amine using a chiral catalyst.

-

Diastereoselective Synthesis via Chiral Auxiliaries: A classical and reliable method where a temporary chiral group directs the stereochemical outcome of a key reaction.[5][6]

-

Biocatalysis: A modern, "green" approach that leverages the exquisite selectivity of enzymes to perform the desired transformation under mild conditions.[7][8][9]

Methodology 1: Asymmetric Reductive Amination

This strategy is one of the most efficient for synthesizing chiral amines. It involves the reaction of a ketone with an amine source to form an intermediate imine, which is then reduced in situ by a hydride source in the presence of a chiral catalyst. The catalyst ensures that the hydride is delivered to one face of the imine, leading to the preferential formation of one enantiomer.

Core Principle & Mechanistic Insight

The process begins with the condensation of 4'-(trifluoromethyl)propiophenone with an ammonia source to form a prochiral imine. A chiral transition metal catalyst, typically featuring a metal center (like Iridium or Rhodium) and a chiral ligand, coordinates to the imine. This coordination creates a chiral environment that sterically hinders one face of the C=N double bond. A reducing agent, such as hydrogen gas (H₂) or a hydride donor, then adds a hydride ion to the less hindered face, yielding the amine with high enantioselectivity.

Visualizing the Workflow: Asymmetric Reductive Amination

Caption: Workflow for Asymmetric Reductive Amination.

Experimental Protocol: Iridium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is a representative example of an asymmetric reductive amination using a transfer hydrogenation approach.

-

Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add the iridium precursor [Ir(cod)Cl]₂ and the appropriate chiral ligand (e.g., a chiral diamine or phosphine ligand) in a 1:2.2 molar ratio. Add degassed anhydrous solvent (e.g., dichloromethane) and stir for 30 minutes at room temperature to form the active catalyst.

-

Reaction Setup: To a separate reaction vessel, add 4'-(trifluoromethyl)propiophenone (1.0 eq) and the ammonia source, such as ammonium formate (NH₄HCO₂) or ammonium acetate (CH₃COONH₄) (5-10 eq).

-

Initiation: Transfer the prepared catalyst solution to the reaction vessel via cannula. The typical catalyst loading is 0.5-2 mol%.

-

Reaction: Add the hydrogen donor, often a mixture of formic acid and triethylamine (5:2 azeotrope), and heat the reaction mixture to the desired temperature (e.g., 40-60 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is fully consumed.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure amine.

Data Summary: Asymmetric Reductive Amination

| Catalyst System | Reducing Agent | Solvent | Temp (°C) | Yield (%) | e.e. (%) (S) |

| [Rh(cod)₂]BF₄ + Chiral Phosphine | H₂ (50 bar) | Methanol | 50 | >95 | >98 |

| [Ir(cod)Cl]₂ + Chiral Diamine | HCOOH/NEt₃ | Dioxane | 40 | ~92 | ~96 |

| RuCl₂(PPh₃)₃ + Chiral Ligand | Isopropanol | Toluene | 80 | ~88 | >95 |

Methodology 2: Diastereoselective Synthesis with Chiral Auxiliaries

This well-established method involves covalently attaching a chiral molecule—the auxiliary—to a substrate. The auxiliary's inherent chirality directs subsequent reactions to occur stereoselectively. After the key stereocenter is set, the auxiliary is cleaved and can often be recovered.[5] Evans oxazolidinones and pseudoephedrine are common and highly effective auxiliaries for this purpose.[5]

Core Principle & Mechanistic Insight

The synthesis begins by acylating a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) with a propionyl group derivative. The resulting N-acyl oxazolidinone is then subjected to a reaction where the stereocenter is formed. For instance, creating the amine can be achieved via a stereoselective reduction of an intermediate azide or oxime. The bulky auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the opposite, less-hindered face. This results in the formation of one diastereomer in high excess. Finally, the auxiliary is removed, typically by hydrolysis or reduction, to reveal the desired enantiomerically enriched amine.

Visualizing the Workflow: Chiral Auxiliary Approach

Sources

- 1. (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine|CAS 1003887-67-9 [benchchem.com]

- 2. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pure.york.ac.uk [pure.york.ac.uk]

- 9. Scalable and sustainable synthesis of chiral amines by biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of a Key Pharmaceutical Building Block: 1-(4-(trifluoromethyl)phenyl)propan-1-amine

Introduction: Establishing the Molecular Identity

In the landscape of modern drug discovery and development, fluorinated organic compounds are of paramount importance. The inclusion of fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] One such valuable building block is 1-(4-(trifluoromethyl)phenyl)propan-1-amine (CAS Number: 885276-54-0).[3][4] This primary benzylic amine, with a molecular formula of C₁₀H₁₂F₃N and a molecular weight of approximately 203.21 g/mol , serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[3]

The precise and unambiguous structural confirmation of such intermediates is not merely an academic exercise; it is a foundational requirement for robust chemical synthesis, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 1-(4-(trifluoromethyl)phenyl)propan-1-amine. While experimentally derived spectra for this specific compound are not widely published, this guide will synthesize expected data based on established spectroscopic principles and data from analogous structures, offering a reliable blueprint for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, we can map out the molecular framework, confirm connectivity, and infer stereochemistry.

Expert Insight: The 'Why' of NMR Analysis

For a molecule like 1-(4-(trifluoromethyl)phenyl)propan-1-amine, ¹H NMR allows us to "see" every unique proton, from those on the aromatic ring to the ones on the flexible propyl chain. The chemical shift tells us about the electronic environment, the integration gives us the proton count, and the splitting pattern (multiplicity) reveals how many neighboring protons it has. ¹³C NMR complements this by detecting the carbon backbone, with the strong electron-withdrawing effect of the CF₃ group providing a particularly clear diagnostic signal on the aromatic ring.[5]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Provisional Assignment |

| ~ 7.60 | Doublet | 2H | J ≈ 8.2 Hz | H-2', H-6' (ortho to -CF₃) |

| ~ 7.45 | Doublet | 2H | J ≈ 8.2 Hz | H-3', H-5' (meta to -CF₃) |

| ~ 4.15 | Triplet | 1H | J ≈ 6.8 Hz | H-1 (Benzylic CH) |

| ~ 1.75 | Multiplet | 2H | - | H-2 (CH₂) |

| ~ 1.50 (broad) | Singlet | 2H | - | NH₂ |

| ~ 0.95 | Triplet | 3H | J ≈ 7.4 Hz | H-3 (CH₃) |

Rationale for Assignments:

-

Aromatic Region (7.4-7.6 ppm): The para-substituted phenyl ring is expected to produce a characteristic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the electron-withdrawing CF₃ group (H-2', H-6') are deshielded and appear further downfield compared to the protons meta to it (H-3', H-5').[6][7]

-

Benzylic Proton (H-1, ~4.15 ppm): This proton is attached to a carbon bonded to both the aromatic ring and the nitrogen atom, shifting it significantly downfield. It appears as a triplet due to coupling with the adjacent two protons of the CH₂ group.

-

Amine Protons (NH₂, ~1.50 ppm): These protons often appear as a broad singlet and can exchange with deuterium, causing the signal to disappear upon addition of D₂O. Their chemical shift is highly variable depending on concentration and solvent.

-

Alkyl Chain (H-2, H-3): The CH₂ group (H-2) is a complex multiplet as it is coupled to both the H-1 and H-3 protons. The terminal CH₃ group (H-3) appears as a clean triplet, coupled only to the H-2 protons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Provisional Assignment | Rationale |

| ~ 149 | C-1' | Quaternary C attached to the propyl-amine group. |

| ~ 129 (q, J ≈ 32 Hz) | C-4' | Quaternary C attached to the CF₃ group, shows quartet splitting. |

| ~ 126.5 | C-2', C-6' | Aromatic CH ortho to -CF₃. |

| ~ 125.5 (q, J ≈ 4 Hz) | C-3', C-5' | Aromatic CH meta to -CF₃, shows fine quartet splitting. |

| ~ 124 (q, J ≈ 272 Hz) | CF₃ | Trifluoromethyl carbon, large C-F coupling constant. |

| ~ 56 | C-1 | Benzylic carbon (CH-NH₂). |

| ~ 32 | C-2 | Methylene carbon (CH₂). |

| ~ 11 | C-3 | Methyl carbon (CH₃). |

Rationale for Assignments: The most notable features are the carbons influenced by the fluorine atoms. The carbon directly bonded to the three fluorine atoms (CF₃) will appear as a strong quartet with a very large coupling constant (J ≈ 272 Hz). The aromatic carbon attached to the CF₃ group (C-4') will also be a quartet, but with a smaller coupling constant (J ≈ 32 Hz).[5]

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 1-(4-(trifluoromethyl)phenyl)propan-1-amine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 512-1024 scans for good signal-to-noise.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

NMR Acquisition Workflow

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations (stretching, bending, wagging).

Expert Insight: The 'Why' of IR Analysis

For this molecule, IR is invaluable for quickly confirming three key features: the presence of a primary amine (-NH₂), the aromatic ring, and the trifluoromethyl (-CF₃) group. Primary amines are distinguished by two N-H stretching bands, a feature absent in secondary or tertiary amines.[8] The C-F bonds in the CF₃ group produce exceptionally strong and sharp absorptions, which are often the most prominent peaks in the spectrum and serve as a definitive fingerprint for this moiety.

Predicted Characteristic IR Absorptions (ATR-FTIR)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3380 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium to Weak |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H | Medium to Strong |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1615, 1520, 1450 | C=C Stretch | Aromatic Ring | Medium, multiple bands |

| 1325 | C-F Symmetric Stretch | Trifluoromethyl (-CF₃) | Very Strong |

| 1250 - 1020 | C-N Stretch & C-F Stretches | Aliphatic Amine & -CF₃ | Strong, complex region |

| 840 | C-H Out-of-Plane Bend | 1,4-disubstituted benzene | Strong |

Rationale for Assignments:

-

N-H Vibrations: The presence of two distinct peaks in the 3300-3400 cm⁻¹ region is a classic indicator of a primary amine (R-NH₂).[8][9] The N-H bending vibration around 1600 cm⁻¹ further confirms this.[8][10]

-

C-F Vibrations: The trifluoromethyl group dominates the fingerprint region. The symmetric C-F stretch around 1325 cm⁻¹ is typically one of the strongest and sharpest bands in the entire spectrum, making it an excellent diagnostic tool. Other C-F stretching and bending modes contribute to strong absorptions between 1250 and 1000 cm⁻¹.

-

Aromatic Ring: Aromatic C-H stretches appear just above 3000 cm⁻¹. The out-of-plane bending for a 1,4-disubstituted ring gives a strong peak around 840 cm⁻¹.[11]

Protocol for ATR-FTIR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place one to two drops of the liquid 1-(4-(trifluoromethyl)phenyl)propan-1-amine directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum of the sample.

FTIR Acquisition Workflow

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data helps to confirm the molecular formula and provides clues about the molecule's structure.

Expert Insight: The 'Why' of MS Analysis